![molecular formula C12H9Cl2NO B14405141 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-53-2](/img/structure/B14405141.png)
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C8H6Cl2O. It is also known by other names such as Acetophenone, 2’,4’-dichloro- and 2,4-Dichloroacetophenone . This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and an ethanone moiety. It has a molecular weight of 189.039 g/mol .
Vorbereitungsmethoden
The synthesis of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method involves dissolving 4-methoxy acetophenone and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide (KOH) solution . The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product, which is then purified by recrystallization from ethanol .
Analyse Chemischer Reaktionen
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds such as:
2,4-Dichloroacetophenone: Similar in structure but lacks the pyrrole ring.
3,4-Dichlorophenyl]ethan-1-one: Similar but with different substitution patterns on the phenyl ring. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
87388-53-2 |
|---|---|
Molekularformel |
C12H9Cl2NO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
1-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H9Cl2NO/c1-7(16)10-5-15-6-11(10)9-3-2-8(13)4-12(9)14/h2-6,15H,1H3 |
InChI-Schlüssel |
IMBIOPRVUHIKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


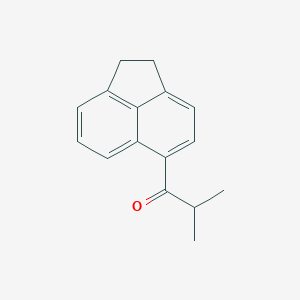
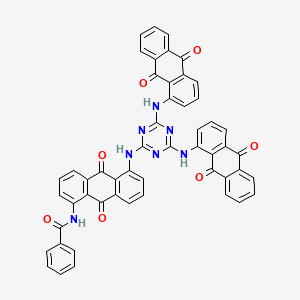
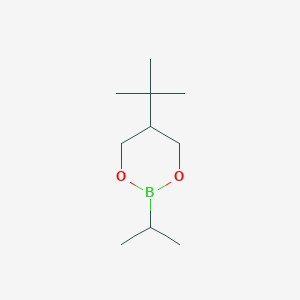
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)

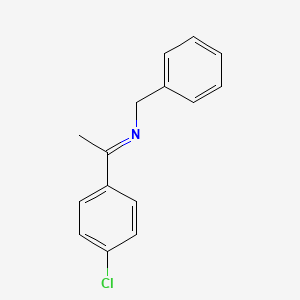
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
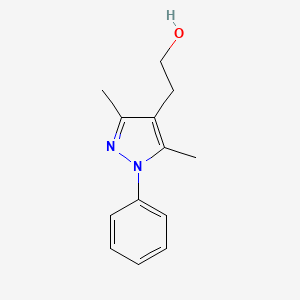

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
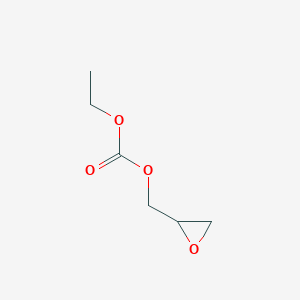
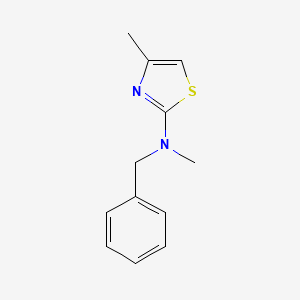
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
